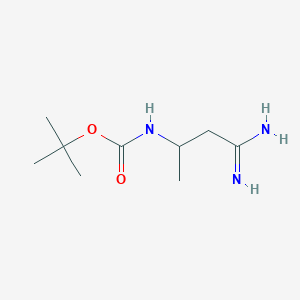

tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate

Description

tert-Butyl N-(1-carbamimidoylpropan-2-yl)carbamate (CAS: 1330829-46-3) is a small-molecule scaffold with the molecular formula C₉H₁₉N₃O₂ and a molecular weight of 201.27 g/mol . It features a tert-butyl carbamate (Boc) group and a carbamimidoyl (amidine) moiety, making it a bifunctional compound.

Properties

IUPAC Name |

tert-butyl N-(4-amino-4-iminobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H3,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEIPUISXAHUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=N)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate typically involves the following key steps:

- Starting Material: The synthesis often starts from tert-butyl N-(1-oxopropan-2-yl)carbamate (also known as Boc-protected amino aldehyde derivatives).

- Conversion to Carbamimidoyl Group: The aldehyde or ketone functionality on the propan-2-yl moiety is converted to the carbamimidoyl group (also called amidine), usually by reaction with reagents such as amidine precursors or guanidine derivatives.

- Protection: The tert-butyl carbamate group serves as a protecting group for the amine, ensuring selective transformations on the side chain.

Detailed Preparation Methods

Conversion of Boc-Protected Amino Aldehyde to Carbamimidoyl Derivative

One common route involves the transformation of tert-butyl N-(1-oxopropan-2-yl)carbamate to the corresponding carbamimidoyl compound via reaction with an amidine source under controlled conditions.

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1 | tert-butyl N-(1-oxopropan-2-yl)carbamate + amidine reagent (e.g., amidine hydrochloride or guanidine derivatives) | Reaction typically performed in polar aprotic solvents (e.g., DMF, methanol) at mild temperatures (20-60 °C) | 80-95 (depending on conditions) |

| 2 | Stirring time: 3-10 hours | Longer stirring times favor complete conversion | - |

Use of Neutral Starting Materials for Improved Yields

A patent (WO2019158550A1) describes a method for preparing tert-butyl carbamate derivatives with improved yield and purity by using neutral (non-salt) forms of starting materials rather than their hydrochloride or oxalate salts. This approach avoids issues such as solidification of the reaction mixture and excessive base usage.

| Aspect | Details |

|---|---|

| Starting materials | Neutral compounds rather than salts |

| Base used | Triethylamine in catalytic or stoichiometric amounts |

| Solvent | Acetonitrile |

| Temperature | Around 60 °C |

| Reaction time | 1 to 10 hours, preferably 3 to 8 hours |

| Yield | Up to 93% with improved purity |

| Advantages | Easier stirring, no dense reaction mass, less base required |

This method is particularly relevant for preparing carbamate derivatives as intermediates in pharmaceutical synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 20-60 °C | Higher temperatures accelerate reaction but may cause side reactions |

| Solvent | Methanol, DMF, acetonitrile | Polar aprotic solvents favor nucleophilic addition and amidine formation |

| Base | Triethylamine (1-5 equivalents) | Neutralizes acid byproducts, facilitates amidine formation |

| Reaction Time | 1-10 hours | Longer times increase conversion but risk decomposition |

| Stirring | Vigorous stirring required to avoid solidification | Ensures homogeneity and better yield |

Purification and Characterization

- Purification: Common methods include recrystallization from nonpolar solvents (e.g., hexane/dichloromethane mixtures) and column chromatography on silica gel using ethyl acetate/hexane gradients.

- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy (carbamate C=O stretch ~1680-1720 cm⁻¹), and mass spectrometry. HPLC analysis is used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | tert-butyl N-(1-oxopropan-2-yl)carbamate | Hydrazine hydrate | Methanol | 20 °C | 12 h | ~95 | Conversion to hydrazinyl intermediate, precursor to carbamimidoyl |

| 2 | Neutral Boc-protected amine derivatives | Triethylamine, amidine reagent | Acetonitrile | 60 °C | 3-8 h | Up to 93 | Avoids solidification, less base required, high purity |

| 3 | Boc-protected amino aldehyde | Guanidine derivatives | DMF or methanol | 25-60 °C | 3-10 h | 80-90 | Direct amidine formation |

Research Findings and Industrial Relevance

- The use of neutral starting materials and controlled base addition significantly improves industrial scalability by preventing reaction mixture solidification and reducing reagent excess.

- Reaction monitoring by HPLC allows precise determination of reaction completion and optimization of stirring time.

- The tert-butyl carbamate group provides stability during amidine formation, allowing selective transformation without deprotection.

- Hydrazine hydrate-mediated transformations provide high yields of intermediates that can be further converted to carbamimidoyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be performed to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate: has several scientific research applications, including:

Chemistry: : The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: : Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate, we compare it to three classes of analogous compounds: tert-butyl carbamates , amidine derivatives , and multifunctional scaffolds .

Comparison with tert-Butyl Carbamates (Boc-Protected Amines)

The Boc group is a staple in synthetic chemistry. Key comparisons include:

| Compound | Molecular Weight (g/mol) | Functional Groups | Stability | Common Applications |

|---|---|---|---|---|

| tert-Butyl carbamate (Boc-NH₂) | 161.20 | Boc, amine | Acid-labile | Amine protection in peptides |

| Boc-protected glycine | 189.21 | Boc, carboxylic acid, amine | Moderate | Solid-phase peptide synthesis |

| Target compound | 201.27 | Boc, amidine | Base-sensitive | Multifunctional scaffolds |

Key Differences :

- The target compound’s amidine group introduces base sensitivity , unlike simpler Boc-protected amines, which are typically acid-labile. This necessitates careful handling during deprotection .

- Its molecular weight is higher than standard Boc-protected amino acids, reflecting the added complexity of the amidine moiety.

Comparison with Amidine Derivatives

Amidines are strong bases with applications in drug design. Notable examples:

| Compound | Molecular Weight (g/mol) | pKa of Amidine | Biological Activity |

|---|---|---|---|

| Benzamidine | 120.15 | ~11.5 | Trypsin inhibitor |

| Pentamidine | 340.42 | ~10.8 | Antiprotozoal agent |

| Target compound | 201.27 | ~12.2 (estimated) | Scaffold for protease inhibitors |

Key Differences :

- The target compound’s amidine group is part of a branched aliphatic chain , unlike aromatic benzamidine or larger pentamidine. This may reduce steric hindrance in binding interactions.

Comparison with Multifunctional Scaffolds

Multifunctional scaffolds combine protective groups and reactive sites for modular synthesis:

| Compound | Reactive Sites | Solubility (Water) | Use Case |

|---|---|---|---|

| Fmoc-protected lysine | Amine, carboxylic acid | Low | Peptide synthesis |

| Cbz-protected serine | Amine, hydroxyl | Moderate | Glycopeptide synthesis |

| Target compound | Amidine, Boc-protected amine | Low (hydrophobic) | Dual-functionalized intermediates |

Biological Activity

tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

- CAS Number : 2031258-61-2

The biological activity of this compound can be attributed to several mechanisms, including:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor for various enzymes involved in disease processes, particularly those related to neurodegenerative diseases.

- Neuroprotective Effects : It may protect neuronal cells from apoptosis induced by toxic agents, which is crucial in conditions like Alzheimer's disease.

Biological Activity Overview

The following sections summarize key findings from recent studies focusing on the biological activity of this compound.

Neuroprotective Effects

A study examined the neuroprotective effects of similar compounds in models of Alzheimer's disease. It was found that certain carbamate derivatives could inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cultures, suggesting that this compound may exhibit similar protective properties against neurodegeneration .

In Vitro Studies

In vitro experiments have demonstrated that the compound can modulate cell signaling pathways associated with inflammation and apoptosis. For instance, it has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with amyloid-beta .

Case Studies and Research Findings

Q & A

Q. What precautions are critical when scaling up synthesis of tert-butyl carbamates?

- Methodological Answer :

- Thermal Monitoring : Use reaction calorimetry to detect exothermic events during Boc protection.

- Ventilation : Install scrubbers for volatile reagents (e.g., triethylamine, TFA).

- Waste Disposal : Neutralize acidic/basic waste per EPA guidelines (e.g., pH 7 before disposal).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.